molecular formula C24H29N3O6S2 B2518877 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide CAS No. 868376-75-4

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide

Cat. No.: B2518877
CAS No.: 868376-75-4
M. Wt: 519.63
InChI Key: VJYPYJUMCTWQML-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with a 3-allyl-4-methoxy group and a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide moiety. Its Z-configuration is critical for stereochemical stability and intermolecular interactions. Though direct synthetic details are unavailable in the provided evidence, its structure suggests synthesis pathways involving S-alkylation of thiazole precursors and sulfonamide coupling, akin to methods in and .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S2/c1-5-13-27-22-20(33-4)7-6-8-21(22)34-24(27)25-23(28)18-9-11-19(12-10-18)35(29,30)26(14-16-31-2)15-17-32-3/h5-12H,1,13-17H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYPYJUMCTWQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to present a detailed overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

  • Benzo[d]thiazole moiety : Known for its biological activity.
  • Allyl group : May enhance pharmacological properties.
  • Methoxy groups : Improve solubility and reactivity.

The molecular formula is C24H29N3O6S2C_{24}H_{29}N_{3}O_{6}S_{2} with a molecular weight of 519.6 g/mol .

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Allyl group introduction : Via substitution using allyl bromide in the presence of a base.
  • Methoxylation : Using methylating agents such as dimethyl sulfate.
  • Final condensation : Reaction with 4-methoxybenzoyl chloride under basic conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, demonstrating significant antibacterial and antifungal properties.

Antibacterial Activity

In preliminary assessments, the compound exhibited notable antibacterial effects against various strains. It is particularly promising as a candidate for developing new antimicrobial agents .

Antifungal Activity

A related study on thiazole derivatives indicated that compounds similar to this one showed effective antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . The compound's mechanism involves inhibiting ergosterol synthesis by targeting CYP51, a critical enzyme in fungal cell membrane formation .

Cytotoxicity Studies

Cytotoxicity evaluations were performed against NIH/3T3 cell lines, revealing that the synthesized compounds exhibited IC50 values indicating low toxicity to normal cells while effectively targeting fungal cells. For instance, related compounds demonstrated IC50 values of 148.26 µM and 187.66 µM against NIH/3T3 cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant activity against various bacterial strains
AntifungalEffective against Candida species
CytotoxicityIC50 values indicating low toxicity to normal cells

In Silico Studies

Molecular docking studies have shown that the compound interacts significantly with key residues in the active site of CYP51, suggesting a strong potential for antifungal action through competitive inhibition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, spectral data, and synthesis routes of the target compound with analogs from the evidence:

Compound Name/Structure Core Structure Key Substituents IR C=O (cm⁻¹) Other IR Peaks Synthesis Steps Reference
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-allyl-4-methoxy; 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide ~1660–1680* Sulfamoyl (S=O ~1150–1350) Likely S-alkylation and sulfamoylation N/A
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazol-2-ylidene 3-(2-methoxyphenyl); 4-phenyl; 4-methylbenzamide Not reported Methoxy (C-O ~1250), methylbenzamide Friedel-Crafts acylation and cyclization
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) Thiadiazol-2-ylidene 5-isoxazol-5-yl; 3-phenyl; benzamide 1606 C=S (~1243–1258) Reaction of enaminone with hydroxylamine
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole-3(4H)-thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Absent C=S (~1247–1255), NH (~3278–3414) Cyclization of hydrazinecarbothioamides

*Inferred based on benzamide analogs in and .

Key Observations

Core Heterocycles: The target’s benzo[d]thiazole core differs from thiadiazole () and triazole () analogs. The Z-configuration in the target and ’s compound ensures planar geometry, favoring π-π stacking and crystallinity .

Substituent Effects :

  • The 3-allyl-4-methoxy group on the thiazole ring enhances steric bulk and hydrophobicity compared to ’s 2-methoxyphenyl group. Allyl groups may also participate in radical or nucleophilic reactions.
  • The sulfamoyl moiety (N,N-bis(2-methoxyethyl)) in the target contrasts with sulfonyl groups in . Sulfamoyl’s NH groups enable stronger hydrogen bonding, while methoxyethyl chains improve solubility over aryl-sulfonyl derivatives .

Spectral Data :

  • The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in (1663–1682 cm⁻¹) .
  • Absence of C=O in ’s triazole-thiones highlights structural divergence from the target’s retained benzamide carbonyl.

Synthetic Pathways :

  • ’s S-alkylation of triazole-thiones with α-halogenated ketones parallels the likely alkylation steps for the target’s allyl group .
  • ’s use of active methylene compounds (e.g., acetylacetone) for heterocycle formation may inspire analogous strategies for the target’s sulfamoyl coupling .

Research Implications

  • Bioactivity Potential: The sulfamoyl group’s hydrogen-bonding capacity and the allyl group’s reactivity suggest utility in kinase inhibition or antimicrobial applications, though biological data are needed.
  • Solubility vs. Stability : The methoxyethyl chains in the target may confer better aqueous solubility than ’s methylbenzamide, albeit at the cost of metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.